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An In-depth Technical Guide on the Physicochemical Properties of Leucrose

Introduction
Leucrose, systematically named 5-O-α-D-glucopyranosyl-D-fructose, is a disaccharide and a

structural isomer of sucrose.[1] Unlike sucrose, which features an α-(1→2)-glycosidic bond,

Leucrose is characterized by an α-(1→5)-glycosidic linkage between the glucose and fructose

units.[1] This unique structural difference imparts distinct physicochemical and biological

properties.[1] It is found naturally in small quantities in pollen and honey and can be produced

on a larger scale through enzymatic synthesis from sucrose using the enzyme dextransucrase

from bacteria such as Leuconostoc mesenteroides.[2][3][4][5] Leucrose is recognized as a

non-cariogenic and fully metabolizable sugar substitute, making it a compound of significant

interest for researchers in food science, nutrition, and drug development.[1][5]

This guide provides a comprehensive overview of the core physicochemical properties of

Leucrose, detailed experimental methodologies for their determination, and visualizations of

key processes.

Core Physicochemical Properties
The fundamental properties of Leucrose are summarized below. These characteristics are

crucial for its application in various scientific and industrial contexts.

General and Physical Properties
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Property Value Reference

CAS Number 7158-70-5 [1][2][6]

Molecular Formula C₁₂H₂₂O₁₁ [1][6][7]

Molecular Weight 342.30 g/mol [1][6]

Appearance
Off-white solid; Rhombic

crystals (monohydrate)
[7][8]

IUPAC Name

(3S,4S,5R)-1,3,4,6-

tetrahydroxy-5-

[(2R,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-

yl]oxyhexan-2-one

[6]

Thermal and Density Properties
Property Value Notes Reference

Melting Point 156-160 °C

For the monohydrate

form. The melting

behavior of sugars is

highly dependent on

the heating rate and

crystalline quality.

[5][8]

Boiling Point 292 °C

At atmospheric

pressure. Sugars

often decompose at or

near their boiling

points.

[2]

Density 1.69 g/cm³ [5]

Solubility and Solution Properties
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Property Value Conditions Reference

Solubility in Water 64% (w/w) at 30 °C [5]

Solubility in Ethanol Slightly soluble

The solubility of

sugars decreases

significantly as the

ethanol fraction in

water-ethanol

mixtures increases.

[9][10]

Solubility in DMSO Soluble [1]

Specific Optical

Rotation [α]D
-6.8° to -7.5°

at 20 °C, using the

sodium D-line (589

nm).

[5][8]

Viscosity 1 to 1.25 mPa·s

For a 10% (w/w)

aqueous solution at

310 K (37 °C).

[9]

Hygroscopicity Hygroscopic

As a simple sugar,

Leucrose attracts and

retains water

molecules from the

atmosphere.

[11]

Stability Profile
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Property Description Reference

Acid Stability

The α(1→5) glycosidic bond

shows considerable resistance

to acid hydrolysis compared to

the α(1→2) bond in sucrose.

[5]

pH and Thermal Stability

Stability is dependent on pH

and temperature. For sugars,

minimum degradation typically

occurs in the slightly acidic to

neutral pH range.

[12][13]

Maillard Reaction

As a reducing sugar, Leucrose

can undergo non-enzymatic

browning (Maillard reaction)

with amino acids.

[14]

Experimental Methodologies
The determination of the physicochemical properties of Leucrose requires precise and

standardized experimental protocols. The methodologies for key analyses are detailed below.

Melting Point Determination
The melting point of a crystalline solid like Leucrose can be determined using Differential

Scanning Calorimetry (DSC) or a standard melting point apparatus.

Principle: This analysis measures the temperature at which the substance transitions from a

solid to a liquid state. For sugars, this can be an "apparent melting" as thermal

decomposition may occur simultaneously.[15]

Apparatus: Differential Scanning Calorimeter or Digital Melting Point Apparatus.

Protocol (DSC Method):

Accurately weigh 2-5 mg of the dried Leucrose sample into an aluminum DSC pan.

Seal the pan hermetically. An empty, sealed pan is used as a reference.
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Place both the sample and reference pans into the DSC cell.

Heat the sample at a constant, controlled rate (e.g., 10 °C/min) under an inert nitrogen

atmosphere.[16]

The temperature at the onset of the endothermic peak in the resulting thermogram is

recorded as the melting temperature.[15] Note: The heating rate significantly impacts the

observed melting point of sugars; therefore, it must be reported with the results.[16]

Solubility Measurement
The solubility of Leucrose in various solvents is determined by preparing a saturated solution

and quantifying the dissolved solute.

Principle: This method establishes the maximum concentration of a solute that can dissolve

in a solvent at a specific temperature to form a stable solution.

Apparatus: Temperature-controlled orbital shaker, analytical balance, centrifuge, drying oven.

Protocol (Gravimetric Method):

Add an excess amount of Leucrose powder to a known volume of the solvent (e.g., water,

ethanol-water mixture) in a sealed container.

Place the container in a temperature-controlled shaker and agitate until equilibrium is

reached (typically 24-48 hours).

After equilibration, cease agitation and allow any undissolved solid to settle.

Carefully withdraw a known mass of the clear, supernatant liquid.

Dry the aliquot in an oven at a specified temperature (e.g., 70 °C) until a constant weight is

achieved.

The mass of the dried residue corresponds to the amount of Leucrose dissolved in the

initial mass of the supernatant.

Solubility is expressed as g/100 g of solvent or % (w/w).[17]
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Specific Optical Rotation Measurement (Polarimetry)
Optical rotation is a key identifier for chiral molecules like Leucrose.

Principle: Chiral molecules rotate the plane of linearly polarized light. The specific rotation is

an intrinsic property calculated from the observed rotation using Biot's Law.[18]

Apparatus: Polarimeter with a sodium lamp (D-line, 589 nm), thermostatically controlled

sample cell (typically 1 dm path length).

Protocol:

Prepare a solution of Leucrose of a known concentration (c, in g/100 mL) in a specified

solvent (e.g., water).

Calibrate the polarimeter using a blank (the pure solvent).

Rinse and fill the sample cell with the Leucrose solution, ensuring no air bubbles are

present.

Place the cell in the polarimeter and allow it to equilibrate to the desired temperature (t,

typically 20 °C).

Measure the observed angle of optical rotation (α).

Calculate the specific rotation [α] using the formula: [α]ᵗₓ = 100α / (l × c), where 'l' is the

path length in decimeters.[19]

Hygroscopicity Testing
This procedure evaluates the tendency of a powdered substance to absorb moisture from the

atmosphere.

Principle: The moisture uptake of a material is quantified by monitoring its weight change

when exposed to a controlled relative humidity (RH) and temperature.

Apparatus: Dynamic Vapor Sorption (DVS) analyzer or a humidity-controlled chamber with a

high-precision analytical balance.
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Protocol (Gravimetric Method):

Accurately weigh a specified amount of the Leucrose powder into a pre-weighed

container.[20]

Place the open container into a controlled humidity chamber set at specific conditions

(e.g., 25 °C and 75% RH).[20]

Allow the sample to equilibrate for a defined period (e.g., 48 hours) or until a constant

weight is achieved.[20]

Record the final weight of the sample.

The percentage of moisture absorbed is calculated as: ((Final Weight - Initial Weight) /

Initial Weight) × 100. Note: DVS is an advanced, automated method that continuously

measures weight change as the relative humidity is systematically varied, providing a

detailed moisture sorption isotherm.[21][22]

Visualizations: Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of complex

processes relevant to Leucrose.
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Caption: Enzymatic synthesis of Leucrose from sucrose and fructose.
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Caption: Standard experimental workflow for hygroscopicity testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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